molecular formula C22H19BrN2O3S B12479508 Propan-2-yl 4-({[(5-bromonaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzoate

Propan-2-yl 4-({[(5-bromonaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B12479508
M. Wt: 471.4 g/mol
InChI Key: XOCTYZLNYWONDT-UHFFFAOYSA-N
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Description

Propan-2-yl 4-({[(5-bromonaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-({[(5-bromonaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, starting with the preparation of the core naphthalene structure. The bromination of naphthalene is achieved using bromine in the presence of a catalyst. The resulting 5-bromonaphthalene is then subjected to a carbonylation reaction to introduce the carbonyl group.

The next step involves the formation of the carbamothioyl group, which is achieved through the reaction of the carbonylated naphthalene with thiourea. The final step is the esterification of the benzoic acid derivative with propan-2-ol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-({[(5-bromonaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Propan-2-yl 4-({[(5-bromonaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-({[(5-bromonaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-aminobenzoate: Similar structure but lacks the bromonaphthalene and carbamothioyl groups.

    Propan-2-yl 4-(carbamothioylamino)benzoate: Similar but without the bromonaphthalene moiety.

    Propan-2-yl 4-({[(naphthalen-1-yl)carbonyl]carbamothioyl}amino)benzoate: Similar but without the bromine atom.

Uniqueness

Propan-2-yl 4-({[(5-bromonaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of the bromonaphthalene moiety, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

propan-2-yl 4-[(5-bromonaphthalene-1-carbonyl)carbamothioylamino]benzoate

InChI

InChI=1S/C22H19BrN2O3S/c1-13(2)28-21(27)14-9-11-15(12-10-14)24-22(29)25-20(26)18-7-3-6-17-16(18)5-4-8-19(17)23/h3-13H,1-2H3,(H2,24,25,26,29)

InChI Key

XOCTYZLNYWONDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Br

Origin of Product

United States

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